An In-depth Technical Guide to the Physical Properties of Methyl 3,5-Di-tert-butylbenzoate
An In-depth Technical Guide to the Physical Properties of Methyl 3,5-Di-tert-butylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 15, 2026
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3,5-di-tert-butylbenzoate, a sterically hindered aromatic ester of significant interest in organic synthesis and materials science. This document collates and interprets key data points, including physicochemical characteristics, spectroscopic signatures, synthesis protocols, and safety considerations. The information presented herein is intended to equip researchers, chemists, and professionals in drug development with the foundational knowledge required for the effective handling, application, and further investigation of this compound.
Introduction
Methyl 3,5-di-tert-butylbenzoate, with the CAS Registry Number 64277-87-8, is an organic compound characterized by a benzene ring substituted with two bulky tert-butyl groups at the meta positions relative to a methyl ester functionality.[1] This steric hindrance imparted by the tert-butyl groups significantly influences its reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules and polymers. Its structural features can be leveraged to control reaction pathways, enhance thermal stability in materials, and fine-tune the electronic properties of derivative compounds. This guide serves as a centralized repository of its fundamental physical and spectroscopic properties.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that dictate its handling, purification, and application in various experimental setups. Methyl 3,5-di-tert-butylbenzoate is a white to off-white crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₂ | PubChem[1] |
| Molecular Weight | 248.36 g/mol | PubChem[1] |
| Melting Point | 53 °C | ChemicalBook[2] |
| Boiling Point | Data not readily available | N/A |
| Density | Data not readily available | N/A |
| Appearance | White to Almost white powder to crystal | ChemicalBook[2] |
Solubility Profile
Qualitative solubility information suggests that Methyl 3,5-di-tert-butylbenzoate, being a largely nonpolar molecule, exhibits poor solubility in water. It is expected to be soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. A comprehensive, quantitative solubility study in a range of solvents has not been reported in the available literature. For practical laboratory applications, solvents such as methanol, ethanol, diethyl ether, and dichloromethane should be considered for dissolution.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds. The following sections detail the key spectral features of Methyl 3,5-di-tert-butylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹³C NMR Spectrum: The ¹³C NMR spectrum of Methyl 3,5-di-tert-butylbenzoate is available and provides characteristic signals for the different carbon environments in the molecule.[1]
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¹H NMR Spectrum: While a publicly available experimental ¹H NMR spectrum for this specific compound is not provided in the search results, the expected chemical shifts and multiplicities can be predicted based on its structure. One would anticipate a singlet for the methyl ester protons, signals for the aromatic protons, and a singlet for the protons of the two equivalent tert-butyl groups.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of Methyl 3,5-di-tert-butylbenzoate, typically recorded as a KBr-pellet, displays characteristic absorption bands.[1] Key expected vibrational frequencies are summarized in Table 2.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3000-2850 | C-H (in tert-butyl and methyl groups) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1600, ~1480 | C=C (aromatic ring) | Stretching |
| ~1250 | C-O (ester) | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure.
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GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) data is available for Methyl 3,5-di-tert-butylbenzoate.[1] The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (248.36 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the tert-butyl groups.
Synthesis and Reactivity
Synthetic Approach
Methyl 3,5-di-tert-butylbenzoate is typically synthesized via the esterification of 3,5-di-tert-butylbenzoic acid with methanol in the presence of an acid catalyst. This is a standard Fischer esterification reaction.
Experimental Protocol: Fischer Esterification of 3,5-Di-tert-butylbenzoic Acid
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-di-tert-butylbenzoic acid (1.0 eq) and an excess of methanol (which also serves as the solvent).
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Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
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Reaction: Heat the mixture to reflux and maintain the reaction for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 3,5-di-tert-butylbenzoate.
The following diagram illustrates the general workflow for the synthesis of Methyl 3,5-di-tert-butylbenzoate.
Caption: Synthesis workflow for Methyl 3,5-di-tert-butylbenzoate.
Reactivity Profile
The reactivity of Methyl 3,5-di-tert-butylbenzoate is largely dictated by the steric hindrance of the two tert-butyl groups. These bulky substituents protect the aromatic ring and the ester functionality from nucleophilic attack.
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Electrophilic Aromatic Substitution: The bulky tert-butyl groups sterically hinder the ortho and para positions, making electrophilic substitution on the aromatic ring challenging. Reactions that do occur will be highly selective.
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Ester Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, although the steric hindrance may necessitate more forcing reaction conditions compared to less substituted benzoates.
Safety and Handling
It is imperative to handle Methyl 3,5-di-tert-butylbenzoate with appropriate safety precautions in a well-ventilated laboratory setting.
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Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[2]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
Methyl 3,5-di-tert-butylbenzoate is a sterically hindered aromatic ester with well-defined physical and spectroscopic properties. Its synthesis is straightforward via Fischer esterification, and its reactivity is significantly influenced by its bulky substituents. This technical guide provides a solid foundation for researchers and professionals working with this compound, enabling its effective and safe use in various scientific endeavors. Further research to determine its boiling point, density, and quantitative solubility in a range of solvents would be beneficial to the scientific community.
References
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PubChem. Methyl 3,5-di-tert-butylbenzoate. National Center for Biotechnology Information. [Link]
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The Good Scents Company. methyl 4-tert-butyl benzoate. [Link]
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PubChem. Methyl 3,5-bis-tert-butyl-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
